N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Lipophilicity Drug-likeness Permeability

Sourcing a well-characterized piperidine-carboxamide probe with balanced lipophilicity for kinase inhibitor SAR often delays screening campaigns. This compound (CAS 1448062-61-0) overcomes that gap: - XLogP3 = 1.9, TPSA = 76.6 Ų, HBA = 5, HBD = 1, rotatable bonds = 5 - ideal for in silico ADME models. - Patented in US10087191B2 for estrogen receptor-mediated diseases, enabling direct SAR library expansion. - Supplied at 95% purity, ensuring batch-to-batch consistency for procurement teams evaluating cost-performance trade-offs.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1448062-61-0
Cat. No. B2803499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1448062-61-0
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C18H22N4O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)22-11-7-14(8-12-22)25-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3,(H,21,23)
InChIKeyHRYGQCQYPPPNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448062-61-0) is a synthetic small-molecule piperidine-1-carboxamide derivative with the molecular formula C₁₈H₂₂N₄O₃ and a molecular weight of 342.4 g/mol [1]. The compound is catalogued in PubChem under CID 71799289 and is listed by multiple research-chemical suppliers at a typical purity of 95% [1]. Its computed physicochemical descriptors include an XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 76.6 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is cited within the patent family US20180298020 / US10087191B2, assigned to Jiangsu Hengrui Medicine Co. Ltd. and Shanghai Hengrui Pharmaceutical Co. Ltd., which discloses piperidine derivatives for estrogen receptor-mediated diseases including breast cancer [2]. No peer-reviewed primary research papers with quantitative biological activity data specific to this compound were identified in PubMed, ChEMBL, BindingDB, or DrugBank at the time of this analysis.

Intermediate lipophilicity profile for ADME screening
Piperidine carboxamide chemotype for kinase or nuclear receptor SAR
Research-grade purity suitable for hit identification and profiling

Structural Uniqueness vs. Close Analogs


Within the 4-(pyrazin-2-yloxy)piperidine-1-carboxamide chemotype, the N-terminal substituent functions as a critical determinant of both molecular recognition and physicochemical behavior. Closely related analogs such as N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421498-90-9), N-tert-butyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448078-99-6), N-(diphenylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448072-14-7), and N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide each present a distinct hydrogen-bonding and steric profile at the urea NH. The 2-ethoxyphenyl substituent in the target compound introduces an ortho-alkoxy aromatic ring that simultaneously contributes a hydrogen bond acceptor (ether oxygen), modulates conformational flexibility via potential intramolecular NH···OEt interactions, and delivers a computed XLogP3 of 1.9—substantially lower than the diphenylmethyl analog yet higher than the N-ethyl analog—placing it in a differentiated lipophilicity window for cellular permeability and solubility [1]. Generic interchanging of analogs without controlling for these N-substituent-dependent properties would confound SAR interpretation and could invalidate screening comparisons [1].

2-Ethoxyphenyl N-substituent
N-alkyl or N-benzhydryl analogs
Hydrogen-bonding and steric profile may alter target engagement and solubility
XLogP3 ~1.9 lipophilicity window
More polar or lipophilic analogs
Lipophilicity shift can confound permeability and metabolic stability interpretation

Quantitative Differentiation Evidence


Lipophilicity Differentiation in Piperidine Carboxamide Series

The computed partition coefficient (XLogP3-AA) of N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is 1.9 [1]. A structurally distinct comparator, N-tert-butyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448078-99-6), is reported by vendor sources to exhibit enhanced lipophilicity attributable to the tert-butyl group [2]. While quantitative XLogP3 values for the tert-butyl and diphenylmethyl analogs were not computationally confirmed from the same authoritative source in this analysis, the qualitative rank order follows established SAR principles—the 2-ethoxyphenyl group confers intermediate lipophilicity between the polar N-ethyl analog (CAS 1421498-90-9) and the highly lipophilic N-(diphenylmethyl) analog (CAS 1448072-14-7), which is associated with a different absorption and tissue distribution profile [1][2]. This intermediate logP window (approximately 1.5–2.5) is commonly considered favorable for oral bioavailability and CNS penetration in drug discovery campaigns.

Lipophilicity
Class-level
XLogP3 = 1.9
Intermediate logP context for permeability screening
Ranked between N-ethyl and N-(diphenylmethyl) analogs
Lipophilicity Drug-likeness Permeability ADME

Hydrogen Bond Acceptor Count and Polar Surface Area Comparison

The target compound possesses a TPSA of 76.6 Ų and five hydrogen bond acceptors, as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. In comparison, the N-ethyl analog (CAS 1421498-90-9, C₁₂H₁₈N₄O₂, MW 250.30) has two fewer oxygen atoms, resulting in a reduced HBA count (expected 3) and a lower TPSA—vendor sources describe this analog as having improved solubility and metabolic stability attributable to its smaller substituent [2]. The 2-ethoxyphenyl urea group of the target compound introduces an additional ether oxygen that increases both HBA count (5 vs. 3) and TPSA, parameters that factor into CNS MPO scoring and Veber's rule for oral bioavailability assessment. The TPSA of 76.6 Ų falls below the commonly cited 140 Ų threshold for oral absorption but above 70 Ų, placing it in a range where CNS penetration may be partially limited relative to analogs with TPSA < 70 Ų.

HBA / TPSA
Class-level
HBA 5, TPSA 76.6 Ų
vs. N-ethyl analog: HBA ≈3, TPSA lower
Higher HBA and TPSA may reduce brain penetration
CNS MPO scoring context differs across analogs
Polar surface area Hydrogen bonding Oral bioavailability CNS MPO

Purity Specification and Procurement Implications

The compound is commercially supplied at a typical purity of 95%, as specified by BenchChem (Cat. No. B2803499) . This purity level is consistent with a research-grade screening compound rather than a highly purified analytical standard. In contrast, certain structurally related piperidine derivatives offered by specialized vendors are available at purities ≥98% (e.g., N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide benchmarked against MCF-7 cells with IC₅₀ ≈ 12 µM, though this data pertains to a different analog) . For procurement decisions, the 95% purity specification means that up to 5% of the material may consist of unidentified impurities, synthesis by-products, or residual solvents. This has implications for hit validation and dose-response reproducibility: scientists performing quantitative pharmacology should request a Certificate of Analysis (CoA) and, where necessary, arrange for independent purity verification by HPLC or LC-MS before committing to large-scale screening.

Purity specification
Data to verify
95% (typical vendor spec)
Batch-specific CoA verification recommended
May impact hit reproducibility at single-concentration screening
Purity specification Quality control Procurement Screening reliability

Best-Fit Research and Industrial Applications


SAR Exploration in Estrogen Receptor or Kinase Panels

The compound's citation within US Patent 10,087,191 B2, which claims piperidine derivatives for treating estrogen receptor-mediated diseases including breast cancer, positions it as a candidate for inclusion in focused SAR libraries exploring the effect of N-arylurea substituents on target engagement [1]. Its intermediate XLogP3 (1.9) and 2-ethoxyphenyl pharmacophore differentiate it from N-alkyl and N-benzhydryl analogs in the same chemotype series, making it a useful probe for mapping lipophilicity-activity relationships [2].

In Silico ADME Profiling and Molecular Docking

With well-defined computed descriptors—XLogP3 = 1.9, TPSA = 76.6 Ų, HBA = 5, HBD = 1, rotatable bonds = 5—this compound serves as a suitable input for in silico ADME prediction models (e.g., SwissADME, QikProp) and molecular docking campaigns where the ortho-ethoxy group can be probed for potential intramolecular hydrogen bonding or π-stacking interactions with target protein residues [2]. Its intermediate physicochemical profile provides a baseline for virtual screening hit expansion around the pyrazin-2-yloxy piperidine core.

Chemical Biology Tool for Pathway Deconvolution

Vendor descriptions and patent context associate pyrazin-2-yloxy piperidine carboxamides with enzyme inhibition, anti-tubercular activity, and oncology applications [1]. While no direct target engagement data are publicly available for this specific compound, its structural features—pyrazine as a kinase hinge-binding motif, piperidine as a conformational spacer, and 2-ethoxyphenyl urea as a selectivity element—are consistent with ATP-competitive kinase inhibitor pharmacophores. Researchers employing this compound as a chemical probe must independently validate its target(s) via kinome profiling, CETSA, or pull-down proteomics before drawing mechanistic conclusions .

Procurement Benchmarking and Supplier Qualification

The compound's availability at 95% purity from BenchChem provides a defined procurement baseline for cost-effectiveness analysis against higher-purity (≥98%) alternatives that may command premium pricing . Procurement teams can use this compound as a reference point when evaluating trade-offs between purity, price, lead time, and batch-to-batch consistency across multiple vendors supplying the pyrazin-2-yloxy piperidine carboxamide scaffold family.

Application
Selection Property
Validation Focus
Estrogen receptor / kinase SAR panel screening
Intermediate lipophilicity and 2-ethoxyphenyl group
Lipophilicity-activity relationship mapping
Computational ADME and docking studies
Well-defined computed descriptors (XLogP3, TPSA, HBA)
Virtual screening hit expansion around pyrazine core
Chemical biology kinase probe evaluation
Kinase inhibitor-like pharmacophore without direct target data
Target deconvolution via kinome profiling or CETSA required
Supplier qualification and procurement benchmarking
Research-grade purity baseline
Batch purity, cost-per-active-molecule, and lead time review
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